molecular formula C15H13FN4O2 B13377429 (5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

(5Z)-5-[[2-(4-fluorophenyl)hydrazinyl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B13377429
M. Wt: 300.29 g/mol
InChI Key: IPCWXWVRNJCUFE-QGMBQPNBSA-N
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Description

5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C₁₅H₁₃FN₄O₂ . This compound is known for its unique structure, which includes a fluorophenyl group, a hydrazino group, and a pyridinecarbonitrile core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

5-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-6-hydroxy-1,4-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H13FN4O2/c1-9-12(7-17)14(21)20(2)15(22)13(9)8-18-19-11-5-3-10(16)4-6-11/h3-6,8,19,22H,1-2H3/b18-8+

InChI Key

IPCWXWVRNJCUFE-QGMBQPNBSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=C1/C=N/NC2=CC=C(C=C2)F)O)C)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NNC2=CC=C(C=C2)F)O)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the reaction of 4-fluorophenylhydrazine with a suitable precursor that contains the pyridinecarbonitrile core. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .

Scientific Research Applications

5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[2-(4-fluorophenyl)hydrazino]methylene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets.

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